Product packaging for Folinic acid calcium salt(Cat. No.:CAS No. 6035-45-6)

Folinic acid calcium salt

Cat. No.: B532865
CAS No.: 6035-45-6
M. Wt: 511.5 g/mol
InChI Key: KVUAALJSMIVURS-ZEDZUCNESA-L
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Description

Historical Context of Folate Metabolism Research and Leucovorin Discovery

The journey to understanding folate metabolism began in the early 20th century. In 1931, researcher Lucy Wills discovered that a yeast extract could prevent and cure macrocytic anemia in pregnant textile workers in India. mhmedical.commhmedical.com This "Wills Factor" was later identified as folic acid. In 1941, the active ingredient was isolated from spinach and named folic acid, derived from the Latin word "folium" for leaf. mhmedical.commhmedical.comresearchgate.net The chemical structure of folate was described between 1945 and 1946. mhmedical.commhmedical.com

A pivotal moment in folate research came in 1948 with the successful use of the antifolate aminopterin (B17811) to induce temporary remission in acute leukemia. mhmedical.commhmedical.com This was soon followed by the use of the less toxic methotrexate (B535133). mhmedical.com In the same year, a growth factor for the bacterium Leuconostoc citrovorum was identified and named the "citrovorum factor." mhmedical.commhmedical.com Two years later, in 1950, this factor, later named leucovorin or folinic acid, was found to reverse the toxicity of aminopterin and methotrexate, a feat that folic acid could not achieve. mhmedical.com This discovery paved the way for high-dose methotrexate chemotherapy followed by "leucovorin rescue" to mitigate toxicity, a concept that emerged in the 1960s. mhmedical.com

Leucovorin Calcium Pentahydrate as a Metabolically Active Folate Derivative

Leucovorin calcium pentahydrate is the calcium salt of folinic acid, a 5-formyl derivative of tetrahydrofolic acid (THF). drugbank.comwikipedia.org Unlike folic acid, which is a synthetic, oxidized, and stable compound, folinic acid is a metabolically active form of folate. fratnow.comcpravikumar.com Folic acid requires reduction by the enzyme dihydrofolate reductase (DHFR) to become active in the body. mhmedical.comfratnow.comcpravikumar.com Leucovorin, however, does not require this enzymatic conversion, allowing it to bypass the metabolic step blocked by DHFR inhibitors like methotrexate. drugbank.comfratnow.comcpravikumar.com

This property makes leucovorin a crucial compound in research and clinical applications involving folate antagonists. It serves as a readily usable source of reduced folates, essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. mhmedical.com Leucovorin is a racemic mixture of dextrorotary (d) and levorotary (l) isomers. drugbank.com The biologically active form is the l-isomer, also known as levoleucovorin. drugbank.comfrontiersin.org

The pentahydrate form of leucovorin calcium signifies that five water molecules are incorporated into its crystal lattice structure. This hydration influences the compound's physical properties, such as solubility and stability.

Synonyms and Nomenclature in Academic Research

In academic and scientific literature, leucovorin calcium pentahydrate is known by several names. This can sometimes lead to confusion, so a clear understanding of its nomenclature is important.

Type of Name Name
Common Names Leucovorin calcium pentahydrate, Calcium folinate pentahydrate, Folinic acid calcium salt pentahydrate nih.govcymitquimica.com
Systematic (IUPAC) Name calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate nih.gov
Other Synonyms Citrovorum factor, Wellcovorin, Rescufolin nih.govnih.gov
CAS Registry Number 6035-45-6 nih.gov

It is crucial to distinguish leucovorin (folinic acid) from folic acid (vitamin B9), as they have different chemical structures and metabolic activation pathways. wikipedia.orgcpravikumar.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21CaN7O7 B532865 Folinic acid calcium salt CAS No. 6035-45-6

Properties

CAS No.

6035-45-6

Molecular Formula

C20H21CaN7O7

Molecular Weight

511.5 g/mol

IUPAC Name

calcium (2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1

InChI Key

KVUAALJSMIVURS-ZEDZUCNESA-L

Isomeric SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]

Appearance

white to light yellow solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

58-05-9 (Parent)

shelf_life

>2 years if stored properly

solubility

DMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Folinic acid calcium salt pentahydrate;  Leucovorin calcium hydrate; 

Origin of Product

United States

Molecular and Stereochemical Foundations of Leucovorin Calcium Pentahydrate

Structural Elucidation and Key Functional Groups

Leucovorin, also known as folinic acid, is the 5-formyl derivative of tetrahydrofolic acid. drugbank.com The pentahydrate calcium salt form indicates the presence of a calcium ion and five water molecules, which contribute to its stability as a crystalline solid. ptfarm.pl The molecular formula for Leucovorin calcium pentahydrate is C₂₀H₃₁CaN₇O₁₂.

Table 1: Chemical Properties of Leucovorin Calcium Pentahydrate

Property Value
Molecular Formula C₂₀H₃₁CaN₇O₁₂
Average Mass 601.583 g/mol
Monoisotopic Mass 601.165660 Da

The core of the Leucovorin molecule is 5-formyltetrahydrofolate. This structure consists of a pteridine (B1203161) ring system linked to a p-aminobenzoyl group, which is in turn attached to a glutamate (B1630785) moiety. The defining feature is the formyl group (-CHO) attached to the nitrogen at the 5th position of the pteridine ring.

This formyl group is crucial as it renders the molecule a readily usable source of "one-carbon" units for various biosynthetic pathways. Unlike folic acid, Leucovorin does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become biochemically active. patsnap.comdrugbank.com This allows it to bypass the metabolic blockades induced by DHFR inhibitors. The 5-formyltetrahydrofolate structure can be enzymatically converted within the cell to other active tetrahydrofolate coenzymes, such as 5,10-methylenetetrahydrofolate, which is essential for nucleotide synthesis. patsnap.comnih.gov

Attached to the p-aminobenzoyl portion of the molecule is an L-glutamic acid residue. This glutamate moiety is of paramount importance for the molecule's intracellular retention and metabolic activity. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the addition of several more glutamate residues to the initial one, a process known as polyglutamylation. mdpi.com

This polyglutamation has two major functional implications:

Intracellular Retention: The addition of multiple negatively charged glutamate groups traps the folate coenzyme within the cell, as the polyglutamated forms are poor substrates for cellular efflux transporters. mdpi.com

Enhanced Enzymatic Activity: Polyglutamated folates are often better substrates and more potent cofactors for the enzymes involved in one-carbon metabolism, such as thymidylate synthase. mdpi.comnih.gov This enhanced affinity increases the efficiency of the biochemical reactions in which they participate.

Leucovorin is formulated as a calcium salt, specifically Leucovorin calcium pentahydrate. The calcium ion (Ca²⁺) serves as a counter-ion to the negatively charged carboxylate groups of the glutamate moiety, forming a stable salt. This ionic interaction is fundamental to the compound's stability in its solid, crystalline form. The pentahydrate designation indicates that five molecules of water are incorporated into the crystal lattice for each molecule of the calcium salt, further contributing to the stability of the solid-state structure. Studies have shown that the stability of Leucovorin calcium in solution is dependent on factors such as pH, temperature, and protection from light. ptfarm.plarlok.com The salt formation is a standard pharmaceutical practice to improve the stability and handling of the active compound.

Stereoisomeric Forms and Biochemical Activity

Leucovorin possesses a chiral center at the 6th carbon of the pteridine ring, leading to the existence of two stereoisomers (diastereomers): (6S)-Leucovorin and (6R)-Leucovorin. nih.gov Commercially available Leucovorin is often a racemic mixture, containing equal parts of both isomers. drugbank.com

The biological activity of Leucovorin resides almost exclusively in the (6S)-isomer, also referred to as the L-isomer or levoleucovorin. nih.gov This is the naturally occurring and pharmacologically active form. The (6S)-isomer is recognized by the enzymes of the folate pathway and is efficiently converted into other active tetrahydrofolate derivatives. frontiersin.org For instance, it is metabolized to 5,10-methylenetetrahydrofolate, which plays a critical role in potentiating the cytotoxic effects of fluoropyrimidines by stabilizing their binding to the enzyme thymidylate synthase. nih.govfrontiersin.org The stereospecificity of these enzymatic reactions means that only the L-isomer can effectively participate in one-carbon metabolism.

The (6R)-Leucovorin isomer, or D-isomer, is biologically inactive. nih.gov It does not serve as a useful precursor for active folate coenzymes and does not contribute to the therapeutic effects of Leucovorin. The metabolic fate of the (6R)-isomer differs significantly from its active counterpart. It exhibits a much longer plasma half-life (median of 388 minutes) compared to the (6S)-isomer (median of 45.4 minutes). nih.gov This is primarily due to its slower renal clearance, a phenomenon attributed to its extensive binding to plasma proteins. nih.gov While largely inert, some research suggests that the D-isomer may compete with the active L-isomer for cellular transport mechanisms, although it is generally considered ineffective in modulating biochemical pathways on its own. nih.govfrontiersin.org

Table 2: Comparison of Leucovorin Stereoisomers

Feature (6S)-Leucovorin (L-isomer) (6R)-Leucovorin (D-isomer)
Biological Activity Biologically active Biologically inactive
Metabolism Converted to active folate coenzymes Not significantly metabolized to active forms
Plasma Half-life Short (approx. 45 min) nih.gov Long (approx. 388 min) nih.gov

| Renal Clearance | Rapid | Slow (due to high plasma protein binding) nih.gov |

Potential Interference of the D-isomer with L-isomer Biochemical Pathways

The presence of the biologically inactive d-isomer in racemic leucovorin formulations has prompted research into its potential to interfere with the transport and metabolism of the active l-isomer. While the d-isomer lacks therapeutic activity, it is not entirely inert and can interact with cellular transport mechanisms. nih.gov

Recent research has elucidated the differential affinities of the leucovorin stereoisomers for the primary folate transporters responsible for cellular uptake. Studies have demonstrated that the l-isomer has a significantly higher affinity for both the reduced folate carrier (RFC/SLC19A1) and the proton-coupled folate transporter (PCFT/SLC46A1) compared to the d-isomer. nih.gov Specifically, l-leucovorin displayed an 8-fold higher substrate affinity for RFC and a 3.5-fold higher affinity for PCFT than its d-counterpart. nih.gov

This disparity in transporter affinity suggests a potential for competitive inhibition at the cellular uptake level. Although taken up less efficiently, the d-isomer can be transported into cells and may compete with the l-isomer for binding to these transporters, particularly at higher concentrations. nih.gov This competition could theoretically affect the intracellular concentration and subsequent metabolic activation of the l-isomer.

From a functional standpoint, in vitro studies have shown that while l-leucovorin effectively enhances the efficacy of 5-fluorouracil (B62378) (5FU) and rescues cells from antifolate toxicity, the d-isomer is ineffective in these roles. nih.gov The racemic mixture generally performs similarly to the pure l-isomer, though some studies note the greatest potentiation of 5FU with the pure l-form. nih.gov The collective findings suggest that while the d-isomer can interact with folate pathways, its lower transporter affinity may limit the clinical significance of this interference. However, it has been reported to interfere with the pharmacokinetics of l-leucovorin, indicating that its presence is not without biochemical consequence. nih.gov

Structure-Activity Relationship (SAR) Studies of Leucovorin Analogs

Comprehensive structure-activity relationship (SAR) studies focused on systematically modifying the leucovorin molecule to analyze the effects on its biological activity are not widely detailed in the available scientific literature. The primary focus of research has been on characterizing the existing stereoisomers and the clinical application of the compound rather than the exploration of novel analogs through medicinal chemistry optimization.

Research involving derivatives of leucovorin has been conducted, but typically for purposes other than establishing SAR. For example, a leucovorin analog was synthesized for use as a molecular probe in affinity proteomics. In this work, 5-formyl-tetrahydrofolate (5-F-THF) was coupled to a diazirine-alkyne (Dayne) photo-affinity tag to create a "5-F-THF-Dayne" probe. The purpose of this modification was not to enhance or alter the core activity of leucovorin, but to create a tool to identify and study folate-binding proteins within a cell. This type of study demonstrates that the core leucovorin scaffold can be chemically modified while retaining its ability to bind to target proteins, a fundamental principle that would underpin any future SAR investigation. However, it does not provide data on how modifications to key functional groups, such as the glutamate tail or the pteridine ring, would impact its efficacy as a folate cycle cofactor.

Compound Index

Participation in One-Carbon Transfer Reactions

The primary function of tetrahydrofolate (THF), the active form of folate, is to act as a coenzyme in the transfer of one-carbon units. nih.govwikipedia.org These reactions are fundamental to the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.govnih.gov Leucovorin, as a readily converted source of THF, is integral to these processes. hres.cabccancer.bc.ca

Contribution to Purine (B94841) Biosynthesis Pathways

The synthesis of purine nucleotides, essential building blocks of DNA and RNA, requires the donation of one-carbon units at two key steps. wikipedia.orgvaia.com Specifically, N10-formyl-THF, a derivative of THF, is required for two reactions in the de novo purine synthesis pathway. lumenlearning.comwikipedia.org Leucovorin, by providing a direct source of THF, ensures the availability of these one-carbon donors, thereby facilitating the formation of the purine ring. aneskey.commhmedical.com The active form of folate, tetrahydrofolate, receives one-carbon units from sources like serine and glycine, which are then transferred to the purine ring structure. vaia.comnih.gov

Role in Pyrimidine (B1678525) Biosynthesis Pathways

Leucovorin also plays a crucial role in the synthesis of pyrimidines, another class of essential components of DNA and RNA. lumenlearning.com Specifically, the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis, is dependent on a THF derivative. wikipedia.orgnih.gov 5,10-methylenetetrahydrofolate, which is formed from THF, donates a one-carbon group in this reaction, which is catalyzed by the enzyme thymidylate synthase. wikipedia.orgnih.gov By ensuring a sufficient supply of reduced folates, leucovorin supports the production of thymidylate, which is necessary for DNA replication and repair. hres.cavumc.nl

Interaction with Dihydrofolate Reductase (DHFR) Inhibition

A key aspect of leucovorin's biochemical action is its ability to counteract the effects of drugs that inhibit dihydrofolate reductase (DHFR). patsnap.comdrugbank.com DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to the active tetrahydrofolate (THF). frontiersin.org

Bypassing DHFR Inhibition by Antifolate Agents

Antifolate agents, such as methotrexate (B535133), are potent inhibitors of DHFR. patsnap.comnih.gov By blocking this enzyme, they deplete the intracellular pool of THF, thereby halting DNA synthesis and cell proliferation. patsnap.comnih.gov Leucovorin is able to "rescue" cells from the toxic effects of these drugs because it is a reduced form of folate and does not require DHFR for its conversion to THF. aneskey.commhmedical.comlabriva.combccancer.bc.cadrugbank.comnih.govekb.egdrugbank.commhmedical.com It essentially provides a bypass to the metabolic block created by DHFR inhibitors, allowing for the continuation of one-carbon transfer reactions necessary for cell survival. patsnap.comekb.eg

Replenishment of Intracellular Reduced Folate Pools

By bypassing the DHFR-catalyzed step, leucovorin directly replenishes the intracellular stores of reduced folates, including THF and its derivatives. nih.govvoraxaze.comeviq.org.au This restoration of the folate coenzyme pool allows for the resumption of purine and pyrimidine biosynthesis, thus mitigating the cytotoxic effects of antifolate drugs on normal, healthy cells. ekb.egvoraxaze.com Studies have shown that following exposure to methotrexate, the addition of leucovorin leads to a significant increase in total intracellular folate levels. nih.gov This replenishment is crucial for the recovery of essential metabolic functions that are dependent on one-carbon transfers.

Biochemical Factors in Selective DHFR Reactivation

The selective reactivation of dihydrofolate reductase (DHFR) by leucovorin in normal cells over cancerous cells is a nuanced process influenced by several biochemical factors. While the precise mechanism is not fully elucidated, the differential polyglutamylation of methotrexate (MTX) and dihydrofolate (FH2) in malignant cells is thought to be a significant contributor. wikipedia.orgnih.gov

Recent studies have highlighted the critical role of polyglutamylation in the action of methotrexate. nih.gov Polyglutamylated forms of MTX exhibit a strong affinity for DHFR, comparable to the parent drug, and their prolonged retention within cells leads to a sustained blockade of tetrahydrofolate (FH4) synthesis. nih.gov A key aspect of MTX's selectivity is the preferential accumulation and retention of these polyglutamyl derivatives in susceptible tumor cells compared to normal host cells like those in the bone marrow and gastrointestinal mucosa. nih.gov

The presence of these cellular MTX polyglutamates impairs the ability of leucovorin's metabolites to reactivate endogenous DHFR. nih.gov This, in turn, maintains high intracellular levels of FH2 and its polyglutamylated forms, which further inhibit the utilization of the tetrahydrofolate supplied by leucovorin at the level of thymidylate synthase and in purine nucleotide biosynthesis. nih.gov This selective impairment of leucovorin's rescue effect in tumor cells forms a cornerstone of the therapeutic strategy. nih.gov

Synergy with 5-Fluorouracil (B62378) (5-FU) in Thymidylate Synthase Modulation

Leucovorin calcium pentahydrate significantly enhances the cytotoxic effects of 5-fluorouracil (5-FU), a cornerstone of treatment for various cancers, particularly colorectal cancer. nih.govfrontiersin.org This synergy is not a result of direct interaction between the two drugs but rather a sophisticated modulation of the intracellular environment that potentiates 5-FU's primary mechanism of action. patsnap.comnih.gov

Stabilization of the Ternary Complex with Thymidylate Synthase (TS)

The primary mechanism of 5-FU's anticancer activity involves the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. nih.govcancernetwork.com 5-FU is intracellularly converted to its active metabolite, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). mdpi.com FdUMP binds to TS, but this binary complex is unstable. frontiersin.org

Leucovorin's role is to be metabolized into 5,10-methylenetetrahydrofolate (CH2THF). frontiersin.orgmdpi.com This reduced folate cofactor then participates in the formation of a stable ternary complex with FdUMP and TS. frontiersin.orghres.ca The formation of this covalent complex is significantly more stable and long-lasting than the binary FdUMP-TS complex, leading to a pronounced and prolonged inhibition of TS. nih.govfrontiersin.orgvumc.nl This enhanced inhibition of TS effectively starves the cell of thymidylate, a necessary precursor for DNA synthesis, ultimately leading to "thymineless death". hres.cahres.cayoutube.com The stability of this ternary complex is a critical determinant of 5-FU's efficacy and is directly influenced by the intracellular concentration of 5,10-methylenetetrahydrofolate. cancernetwork.comnih.gov

Enhancement of Intracellular 5,10-Methylenetetrahydrofolate Pool

The administration of leucovorin leads to a significant expansion of the intracellular pool of 5,10-methylenetetrahydrofolate. cancernetwork.comnih.gov This is a direct consequence of leucovorin's metabolic conversion pathway. Studies have demonstrated that leucovorin administration can selectively increase the concentration of 5,10-methylenetetrahydrofolate in tumor tissues. nih.govnih.gov This elevated pool of the reduced folate cofactor directly facilitates the formation and stabilization of the inhibitory ternary complex with TS and FdUMP, thereby amplifying the cytotoxic effect of 5-FU. cancernetwork.comnih.gov Research has shown that the extent of this pool expansion can be dependent on the dose and schedule of leucovorin administration. oup.com

Mechanistic Basis of Biochemical Synergy

The biochemical synergy between leucovorin and 5-FU is rooted in the stabilization of the FdUMP-TS complex by 5,10-methylenetetrahydrofolate. nih.govnih.gov By increasing the intracellular concentration of this reduced folate, leucovorin shifts the equilibrium towards the formation of the stable ternary complex, thereby maximizing the inhibition of thymidylate synthase. cancernetwork.comvumc.nl This cooperative interaction transforms the transient inhibition of TS by FdUMP alone into a sustained blockade of DNA synthesis, providing a clear biochemical rationale for the combination therapy. nih.govfrontiersin.org

Metabolic Interconversion Pathways of Leucovorin Calcium Pentahydrate

Leucovorin calcium pentahydrate is a prodrug that undergoes metabolic conversion to various active folate derivatives. drugbank.com The primary and most clinically relevant conversion is to 5,10-methylenetetrahydrofolate, which is central to its synergistic action with 5-fluorouracil. drugbank.comnih.gov

Conversion to 5,10-Methylenetetrahydrofolate

Upon administration, the biologically active l-isomer of leucovorin (l-5-formyltetrahydrofolate) is rapidly metabolized. myoncologysource.com The initial step involves conversion to 5,10-methenyltetrahydrofolate, which is then further converted to 5,10-methylenetetrahydrofolate. myoncologysource.com This conversion is a key step, as 5,10-methylenetetrahydrofolate is the direct folate cofactor required for the stabilization of the ternary complex with thymidylate synthase and FdUMP. drugbank.comfresenius-kabi.us Studies have shown that this metabolic activation occurs in the host and can lead to elevated levels of 5,10-methylenetetrahydrofolate in tumor tissues, thereby enhancing the antitumor effects of 5-FU. nih.gov

Conversion to 5-Methyltetrahydrofolate

Leucovorin calcium is a prodrug that undergoes metabolic conversion to become biologically active. The primary and most significant active metabolite is 5-methyltetrahydrofolate (5-MTHF). drugbank.combccancer.bc.ca Leucovorin is a mixture of two diastereoisomers, with the (-)-l-isomer being the biologically active form that is rapidly metabolized. drugbank.comdrugbank.com

Upon oral administration, leucovorin is extensively converted to 5-MTHF within the intestinal mucosa before absorption into the bloodstream. hres.calabriva.comcancercareontario.ca This conversion process involves several enzymatic steps. First, 5-formyltetrahydrofolate (leucovorin) is converted to 5,10-methenyltetrahydrofolate. researchgate.net This intermediate is then transformed into 5,10-methylenetetrahydrofolate. The final and rate-limiting step in the synthesis of 5-MTHF is the irreversible reduction of 5,10-methylenetetrahydrofolate, a reaction catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR) . nih.govmdpi.com

5-MTHF is the main circulating form of active folate in human plasma and serves as a crucial methyl group donor for a variety of metabolic reactions, including the remethylation of homocysteine to methionine. drugbank.comrupahealth.comfda.govhres.ca Research has shown that even in individuals with a common polymorphism in the MTHFR gene (C677T), which can lead to reduced enzyme activity, the capacity to convert oral 5-formyltetrahydrofolic acid to 5-methyltetrahydrofolic acid remains unimpaired in folate-sufficient conditions. nih.gov

Enzymatic Transformations within the Folate Cycle

Leucovorin and its metabolites are integral components of the folate cycle, a series of interlinked metabolic reactions essential for the synthesis of nucleotides (purines and thymidylate) and amino acids. mhmedical.combccancer.bc.ca By providing a direct source of reduced folate, leucovorin circumvents the action of dihydrofolate reductase (DHFR), an enzyme that is a key target for antagonists like methotrexate. simsrc.edu.indrugbank.commycancergenome.org

Once inside the cell, leucovorin (5-formyl-THF) enters the folate pool and is converted into other vital cofactors. A key metabolite is 5,10-methylenetetrahydrofolate , which is essential for the de novo synthesis of thymidylate, a precursor of DNA. researchgate.netfresenius-kabi.us It functions as the one-carbon donor for the enzyme thymidylate synthase (TS) , which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). researchgate.netelsevierpure.comaacrjournals.org

The interaction with thymidylate synthase is particularly significant in the context of chemotherapy. Leucovorin enhances the cytotoxic effects of fluoropyrimidines like 5-fluorouracil (5-FU). mycancergenome.org The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), inhibits TS. patsnap.com The leucovorin metabolite, 5,10-methylenetetrahydrofolate, forms a stable ternary complex with FdUMP and TS, which prolongs the inhibition of the enzyme and leads to enhanced cell death due to thymine (B56734) depletion. hres.cafrontiersin.orgnih.govfda.gov

The intracellular retention and activity of these folate cofactors are further regulated by other enzymes. Folylpolyglutamate synthetase (FPGS) adds glutamate (B1630785) residues to the folate molecules, a process known as polyglutamation. This modification traps the folates within the cell and increases their affinity for folate-dependent enzymes. plos.orgnih.gov Conversely, gamma-glutamyl hydrolase (GGH) removes these glutamate tails, facilitating folate efflux from the cell. nih.gov The balance between FPGS and GGH activity is a key determinant of intracellular folate levels and, consequently, the efficacy of leucovorin-modulated therapies. nih.gov

Table 1: Key Enzymes in the Metabolic Pathway and Action of Leucovorin
EnzymeAbbreviationFunction in Folate MetabolismRelevance to Leucovorin
Methylenetetrahydrofolate ReductaseMTHFRCatalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). nih.govResponsible for the final conversion of a leucovorin metabolite into 5-MTHF, the primary active and circulating form. nih.govmdpi.com
Dihydrofolate ReductaseDHFRReduces dihydrofolate to tetrahydrofolate, a necessary step for activating dietary folic acid. mhmedical.comdrugbank.comLeucovorin is already in a reduced form and therefore bypasses the need for DHFR, overcoming inhibition by antagonists like methotrexate. patsnap.comdrugbank.com
Thymidylate SynthaseTSCatalyzes the conversion of dUMP to dTMP, a rate-limiting step in DNA synthesis, using 5,10-methylenetetrahydrofolate as a cofactor. researchgate.netaacrjournals.orgThe leucovorin metabolite 5,10-methylenetetrahydrofolate is an essential cofactor for TS and stabilizes the inhibitory complex formed by TS and 5-FU metabolites. mycancergenome.orgnih.gov
Folylpolyglutamate SynthetaseFPGSAdds glutamate residues to folates, increasing their intracellular retention and affinity for enzymes. plos.orgEnhances the retention and activity of leucovorin metabolites within the cell, potentially increasing therapeutic efficacy. nih.gov
Gamma-Glutamyl HydrolaseGGHRemoves glutamate residues from polyglutamated folates, facilitating their efflux from the cell. nih.govHigh GGH activity can decrease intracellular levels of active leucovorin metabolites, potentially reducing its effect. nih.gov

Influence on Formic Acid Metabolism Pathways

Leucovorin plays a crucial role in the detoxification of formic acid, the toxic metabolite responsible for the severe metabolic acidosis and optic nerve damage seen in methanol (B129727) poisoning. mhmedical.commhmedical.commdpoison.com The elimination of formic acid is dependent on the folate pathway. cdnsciencepub.com

The oxidation of formate (B1220265) to carbon dioxide and water is a folate-dependent process that requires tetrahydrofolate (THF) as a cofactor. cdnsciencepub.comcdnsciencepub.com Specifically, the enzyme 10-formyl-THF synthase incorporates formate into the one-carbon pool by catalyzing its reaction with THF to produce 10-formyltetrahydrofolate. annualreviews.orgphysiology.org This product can then be oxidized to CO2.

In states of folate deficiency, the rate of formic acid metabolism is significantly reduced, leading to its accumulation and increased toxicity. cdnsciencepub.comnih.gov Studies in animal models have demonstrated that folate deficiency leads to prolonged blood levels and a longer half-life of formic acid. cdnsciencepub.comphysiology.org

Because leucovorin is a direct and readily available source of reduced folates like THF, its administration can enhance the breakdown of formic acid. mhmedical.commhmedical.com For this reason, leucovorin is considered the preferred agent to stimulate formic acid metabolism in the context of methanol intoxication. mhmedical.comgouv.qc.ca

Table 2: Leucovorin's Role in Formic Acid Metabolism
ContextBiochemical ChallengeMechanism of Leucovorin's InfluenceKey Cofactor/EnzymeMetabolic Outcome
Methanol PoisoningAccumulation of toxic formic acid. mhmedical.comProvides reduced folates to serve as the cofactor for formic acid oxidation. mhmedical.commhmedical.comTetrahydrofolate (THF), 10-formyl-THF synthase. cdnsciencepub.comannualreviews.orgEnhanced conversion of formic acid to non-toxic carbon dioxide and water. mdpoison.comcdnsciencepub.com
Folate DeficiencyImpaired ability to metabolize and eliminate endogenous or exogenous formate. physiology.orgnih.govRepletes the pool of reduced folates, restoring the capacity for formate detoxification. cdnsciencepub.comTetrahydrofolate (THF). cdnsciencepub.comPrevents accumulation of formic acid and mitigates potential toxicity. physiology.org

Preclinical Research Models and Methodologies for Leucovorin Calcium Pentahydrate Studies

In vitro Cellular Models

Human colorectal carcinoma (CRC) cell lines are crucial in vitro models for evaluating the effects of leucovorin, often in combination with other chemotherapy drugs like 5-fluorouracil (B62378) (5-FU). tandfonline.comnih.gov Studies have utilized various CRC cell lines, including HCT-116, HT-29, SW480, WiDr, LS-174, and others, to investigate the synergistic anticancer activity of leucovorin. nih.govnih.govkoreamed.org

In a drug screening study, the combination of bortezomib (B1684674) and leucovorin was found to be more effective at inhibiting the viability of HCT-116 and HT-29 cells than either drug alone. nih.gov The combination treatment led to a synergistic decrease in cell viability, particularly at 48 hours of treatment. nih.govresearchgate.net Similarly, the addition of leucovorin to 5-FU has been shown to enhance the inhibition of tumor growth in various colorectal tumor xenografts. spandidos-publications.com This enhancement is particularly noted in tumors with high expression levels of thymidylate synthase (TS), a key enzyme in DNA synthesis. spandidos-publications.com

Research has also explored the impact of leucovorin on the cytotoxicity of 5-FU in cell lines like HT-29 and LS-174. nih.gov While leucovorin alone showed a slight proliferative effect, its combination with 5-FU resulted in synergistic or additive cytotoxic interactions, depending on the cell line and the concentration of leucovorin used. nih.gov For instance, in HT-29 cells, synergism was observed when high concentrations of leucovorin (10 and 100 microM) were applied with 5-FU. nih.gov

The table below summarizes the effects of Leucovorin in combination with other agents on various colorectal cancer cell lines.

Cell LineCombination Agent(s)Observed EffectReference
HCT-116BortezomibSynergistic inhibition of cell viability nih.gov
HT-29BortezomibSynergistic inhibition of cell viability nih.gov
HT-295-FluorouracilSynergistic cytotoxicity at high leucovorin concentrations nih.gov
LS-1745-FluorouracilNo significant change in 5-FU cytotoxicity nih.gov
WiDr5-Fluorouracil2-fold modulation in 5-FU efficacy with l-leucovorin frontiersin.org
SW9485-Fluorouracil2-fold modulation in 5-FU efficacy with l-leucovorin frontiersin.org
SW13985-Fluorouracil2-fold modulation in 5-FU efficacy with l-leucovorin frontiersin.org
CT-265-FluorouracilSignificant reduction in cell viability with nanoparticle-loaded drugs tandfonline.com

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism and a primary target of antifolate drugs like methotrexate (B535133) (MTX). pfizermedicalinformation.ca Leucovorin acts as a rescue agent by bypassing the DHFR inhibition caused by MTX. pfizermedicalinformation.caimrpress.com In vitro assays measuring DHFR activity are therefore essential to understand the interplay between MTX and leucovorin.

Studies have shown that in the presence of MTX, which inhibits DHFR, the addition of leucovorin can restore downstream metabolic processes. nih.gov This is because leucovorin is a reduced form of folate and does not require DHFR for its conversion to the active co-factor, tetrahydrofolate. bccancer.bc.capfizermedicalinformation.ca In cellular systems, the competition between MTX and leucovorin can be observed at the level of DHFR. nih.gov The accumulation of dihydrofolate, a substrate for DHFR, is dependent on the concentration of MTX, suggesting a competitive interaction. nih.gov

In tumor cells, MTX is converted to polyglutamylated forms (MTX-PGs) which are potent inhibitors of DHFR. imrpress.comoup.com Leucovorin can counteract the effects of MTX, but its ability to do so is influenced by the extent of MTX polyglutamylation. oup.com Assays that measure DHFR activity in the presence of varying concentrations of MTX and leucovorin are used to determine the efficacy of leucovorin rescue. spandidos-publications.com

Profiling the intracellular levels of various folate derivatives, including tetrahydrofolate (THF) and its one-carbon substituted forms, is crucial for understanding the metabolic impact of leucovorin. nih.govnih.gov Leucovorin, being 5-formyl-THF, is readily converted to other active folates within the cell. bccancer.bc.ca

Studies in human breast cancer cell lines (MCF-7) have demonstrated that leucovorin administration leads to a log-linear increase in total intracellular folate pools. nih.gov Following exposure to MTX, leucovorin rescue results in the restoration of individual folate pools, such as THF, 5,10-methylenetetrahydrofolate, and 5-methyltetrahydrofolate, to levels seen in untreated cells. nih.gov At concentrations sufficient for rescue, these folate pools can even exceed normal levels, indicating competition at various folate-dependent enzymes. nih.gov

In pediatric acute lymphoblastic leukemia (ALL), it has been shown that leucovorin therapy following high-dose MTX restores the intracellular folate pool. nih.govamsterdamumc.nlnih.gov This is evidenced by a significant increase in erythrocyte 5-methyl-THF levels. amsterdamumc.nlnih.gov The ability to measure these intracellular folate levels provides a direct assessment of leucovorin's metabolic activity and its effectiveness in counteracting antifolate therapy. nih.govplos.org

The table below shows the changes in intracellular folate levels in response to Leucovorin and/or Methotrexate treatment.

Cell/Sample TypeTreatmentKey FindingReference
MCF-7 Human Breast Cancer CellsMethotrexate followed by LeucovorinLeucovorin increased total intracellular folate pools in a log-linear fashion. nih.gov
Pediatric ALL Patient ErythrocytesHigh-Dose Methotrexate followed by LeucovorinIncreased erythrocyte 5-methyl THF levels, restoring the intracellular folate pool. amsterdamumc.nlnih.gov
Human Colorectal Cancer TissueOral LeucovorinReduced folate levels persisted longer in CRC tissue than in plasma. nih.gov

Thymidylate synthase (TS) is a key enzyme for DNA synthesis and a primary target for the chemotherapeutic agent 5-fluorouracil (5-FU). vumc.nl Leucovorin enhances the antitumor activity of 5-FU by stabilizing the inhibitory complex formed between the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), and TS. frontiersin.orgvumc.nlnih.gov

In vitro studies in human breast (MCF-7) and colon (NCI H630) cancer cell lines have shown that the combination of 5-FU and leucovorin leads to a 2- to 3-fold higher formation of the TS ternary complex compared to 5-FU alone. nih.gov This increased complex formation is associated with the dose of leucovorin and the timing of its administration relative to 5-FU. nih.gov The enhancement of TS inhibition by leucovorin is linked to the intracellular accumulation of folate polyglutamates. nih.gov

Assessment of TS activity in situ, which measures the intracellular inhibition of the enzyme, confirms that leucovorin potentiates 5-FU-mediated TS inhibition. frontiersin.org This assay incorporates all intracellular factors, such as drug uptake and metabolism, providing a comprehensive view of the drug's effect at its molecular target. frontiersin.org Studies have shown that l-leucovorin is more effective than d-leucovorin in enhancing 5-FU's inhibition of TS. frontiersin.org

The table below summarizes the effect of Leucovorin on Thymidylate Synthase activity in the presence of 5-Fluorouracil.

Cell Line/TissueLeucovorin ConcentrationKey Finding on TS ActivityReference
MCF-7 Breast Cancer Cells0.01-10 µM2- to 3-fold increase in TS ternary complex formation with 5-FU. nih.gov
NCI H630 Colon Cancer Cells0.1-10 µM2- to 3-fold increase in TS ternary complex formation with 5-FU. nih.gov
Colon Cancer Cell Lines5 µM (l-LV)l-Leucovorin enhanced 5-FU-mediated TS inhibition. frontiersin.org
Murine Bone MarrowNot specifiedLeucovorin/5-FU resulted in slightly higher TS inhibition than 5-FU alone. nih.gov

Cytotoxicity and cell viability assays are fundamental in preclinical research to quantify the effect of leucovorin, either alone or in combination with other drugs, on cancer cells. nih.goviiarjournals.org Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, sulforhodamine B (SRB) assay, and CellTiter-Glo luminescent cell viability assay. nih.govnih.govresearchgate.net

These assays have been used extensively to demonstrate the synergistic cytotoxicity of leucovorin with various chemotherapeutic agents. For instance, in colorectal cancer cells, the combination of bortezomib and leucovorin was shown to decrease cell viability more than either drug alone, as measured by the CellTiter-Glo assay. nih.govresearchgate.net Similarly, the SRB assay was used to show that while leucovorin alone had a slight proliferative effect on HT-29 and LS-174 colon cancer cells, it enhanced the cytotoxicity of 5-FU in HT-29 cells at higher concentrations. nih.gov

The MTT assay has been employed to evaluate the chemosensitivity of colorectal cancer patient tumors to 5-FU/leucovorin, with results showing a correlation between in vitro sensitivity and better disease-free survival. iiarjournals.org This assay was also used to assess the cytotoxicity of 5-FU and leucovorin loaded into pH-sensitive nanoparticles, demonstrating enhanced cell killing in CT-26 and HT-29 colon cancer cells compared to the free drug combination. tandfonline.com

The table below presents findings from various cytotoxicity and cell viability assays.

Assay TypeCell Line(s)Drug(s)Key FindingReference
CellTiter-GloHCT-116, HT-29Bortezomib + LeucovorinSynergistic decrease in cell viability. nih.govresearchgate.net
Sulforhodamine B (SRB)HT-295-FU + LeucovorinSynergistic cytotoxicity at high leucovorin concentrations. nih.gov
MTTPatient-derived CRC5-FU + LeucovorinIn vitro sensitivity correlated with better disease-free survival. iiarjournals.org
MTTCT-26, HT-295-FU/Leucovorin NanoparticlesEnhanced cytotoxicity compared to free drugs. tandfonline.com
Real-Time Cell Assay (RTCA)HCT-1165-FU/Leucovorin ProniosomesSustained cell death compared to pure drug. nih.gov

The cellular micronucleated binucleated cell (MNBN) assay is a genotoxicity test used to assess chromosomal damage. medchemexpress.com This assay is relevant for evaluating the potential of leucovorin to mitigate the genotoxic effects of other drugs, such as methotrexate (MTX).

In vitro studies have shown that MTX induces a concentration-dependent increase in the percentage of micronucleated binucleated cells (% MNBN) and aberrant cells. medchemexpress.com The addition of folinic acid (leucovorin) has been demonstrated to significantly reduce the % MNBN and the percentage of aberrant cells caused by MTX. medchemexpress.com This protective effect is observed at various concentrations of folinic acid, indicating its role in ameliorating the DNA damage induced by antifolate therapy. medchemexpress.com

The table below summarizes the findings of a cellular micronucleated binucleated cell assay.

Agent(s)Folinic Acid ConcentrationEffect on % MNBNEffect on % Aberrant CellsReference
Methotrexate-Concentration-related increaseConcentration-related increase medchemexpress.com
Methotrexate + Folinic Acid50 µg/mLSignificant reduction (40-68%)Significant reduction (36-77%) medchemexpress.com
Methotrexate + Folinic Acid5 µg/mLReduction (12-54%)Reduction (20-61%) medchemexpress.com

In vivo Animal Models

Animal models, particularly murine models, have been instrumental in elucidating the mechanisms of leucovorin action and optimizing its therapeutic applications.

Murine Models of Antifolate Toxicity and Rescue

Murine models are fundamental in studying the toxic effects of antifolate drugs, such as methotrexate, and the rescue effects of leucovorin. These studies often involve administering high doses of methotrexate to induce toxicity, followed by leucovorin administration to mitigate these effects. nih.govpnas.org The effectiveness of the rescue is typically assessed by monitoring animal survival, weight loss, and histological changes in tissues like the bone marrow and gastrointestinal tract. aacrjournals.orgnih.gov

Research has shown that delayed administration of leucovorin, typically 12 to 24 hours after methotrexate, can effectively reduce host toxicity while preserving the antitumor activity of the antifolate. aacrjournals.org Studies in mice have demonstrated that oral leucovorin is as effective as parenteral administration in preventing weight loss and toxic deaths following high doses of methotrexate. aacrjournals.org Furthermore, histological examination of the jejunum in mice has revealed that delayed oral leucovorin protects the intestine from the severe damage caused by methotrexate. aacrjournals.org

The rescue of methotrexate toxicity by leucovorin in mouse bone marrow cells has been shown to be competitive. nih.gov While equimolar concentrations of leucovorin can completely reverse the toxicity of lower methotrexate concentrations, higher concentrations of methotrexate require proportionally more leucovorin for a successful rescue. nih.gov

ModelKey FindingsReference(s)
Mouse Bone Marrow Cells Leucovorin competitively reverses methotrexate toxicity. Higher methotrexate concentrations require disproportionately higher leucovorin for rescue. nih.gov
Normal Mice Delayed oral leucovorin is as effective as parenteral administration in preventing methotrexate-induced weight loss and mortality. aacrjournals.org
BALB/c Mice Leucovorin administration after the onset of severe weight loss and diarrhea induced by raltitrexed (B1684501) prevented further weight loss and promoted earlier recovery. nih.gov

Murine Tumor Models (e.g., L1210 Leukemia, DHDK12 Tumors)

Specific tumor models in mice have been pivotal in evaluating the synergistic effects of leucovorin with chemotherapeutic agents.

The L1210 leukemia model has been extensively used to study the interaction between methotrexate and leucovorin. nih.govaacrjournals.orgaacrjournals.orgpopline.org Research in this model has demonstrated that schedules with delayed, low-dose leucovorin rescue following high-dose methotrexate are highly effective in both preventing toxicity and achieving a significant antitumor effect. nih.govaacrjournals.org In fact, this approach resulted in a two-fold greater antitumor effect compared to the maximally tolerated dose of methotrexate alone. nih.govaacrjournals.org Studies have also explored the combination of leucovorin with 5-fluorouracil (5-FU) in the L1210 model, although concurrent infusion of leucovorin did not appear to enhance the action of 5-FU in this specific model. nih.gov

The DHDK12 rat colon tumor model has been instrumental in evaluating the combination of leucovorin with 5-FU and other agents. researchgate.netnih.govchembk.comresearchgate.net In BDIX rats with DHDK12 tumors, the combination of 5-FU/leucovorin with an immunogen called Gastrimmune showed increased therapeutic effects compared to the individual agents. nih.govresearchgate.net Specifically, the combination therapy resulted in a significant reduction in median tumor weight. researchgate.net

Tumor ModelTherapeutic CombinationKey FindingsReference(s)
L1210 Leukemia High-Dose Methotrexate + Delayed Low-Dose Leucovorin RescueHighly effective in preventing toxicity and resulted in a 2-fold greater antitumor effect compared to methotrexate alone. nih.govaacrjournals.org
L1210 Leukemia 5-Fluorouracil + Concurrent Leucovorin InfusionConcurrent leucovorin infusion did not enhance the antitumor action of 5-fluorouracil. nih.gov
DHDK12 Rat Colon Tumor 5-Fluorouracil/Leucovorin + GastrimmuneCombination therapy significantly increased therapeutic effects and reduced median tumor weight compared to single agents. researchgate.netnih.gov

Assessment of Folate Levels in Animal Tissues

Understanding how leucovorin affects folate concentrations in various tissues is crucial for optimizing its use. Studies in rats have shown that after oral administration, leucovorin is rapidly converted to 5-methyl-tetrahydrofolate (MTHF), the primary active form of folate in the blood. nih.gov This conversion is more efficient for leucovorin compared to folic acid. nih.gov

In a study involving rats, different folate forms, including leucovorin, were administered orally, and their absorption and distribution into tissues were assessed. nih.gov The results indicated that both leucovorin and its levo-isomer are well-absorbed and distributed to tissues. nih.gov Furthermore, research in colorectal cancer patients has shown that reduced folate levels persist longer in tumor tissue than in plasma after oral leucovorin administration. nih.gov The levels of folates in tissues are often measured using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govmdpi.com

A study in a rat model indicated that treatment with high-dose R-LV (the unnatural isomer of leucovorin) was associated with slower tumor growth, whereas high-dose natural S-LV (the active isomer) promoted growth. mdpi.com This highlights the importance of understanding the differential effects of leucovorin isomers.

Evaluation of DNA Synthesis Recovery in Animal Models

A key mechanism of antifolate toxicity is the inhibition of DNA synthesis. Leucovorin administration is intended to rescue this inhibition in normal cells while allowing the cytotoxic effects to persist in cancer cells.

Studies in L1210 leukemic mice have shown that leucovorin, given after methotrexate, induces a synchronous recovery of DNA synthesis in both the small intestine and the tumor cells. aacrjournals.org This recovery of DNA synthesis, often measured by the incorporation of labeled deoxyuridine, is a critical indicator of leucovorin's rescue effect. aacrjournals.org The timing and magnitude of this recovery are dependent on the dose of leucovorin administered. aacrjournals.org

Research has also demonstrated that the combination of fluoropyrimidines and leucovorin leads to a more prolonged inhibition of thymidylate synthase activity and, consequently, a greater inhibition of DNA synthesis in tumor cells. oup.com

Advanced Preclinical Models

To better mimic the complexity of human cancers, researchers are increasingly turning to more advanced preclinical models.

Organoid-Based Platforms for Disease Modeling (e.g., Colon, Pancreatic Cancer)

Patient-derived organoids (PDOs) are three-dimensional cell cultures that retain the histological and genetic characteristics of the original tumor. nih.gov These models are emerging as powerful tools for personalized medicine and drug screening.

In the context of pancreatic cancer , PDOs are being used to predict patient response to chemotherapy regimens like FOLFIRINOX (which includes leucovorin). nih.govresearchgate.net Studies have shown that the therapeutic responses of pancreatic cancer organoids correlate with clinical outcomes in patients. frontiersin.org This technology holds the promise of guiding individualized treatment decisions and identifying novel therapeutic strategies. nih.gov

Similarly, for colorectal cancer , PDOs are being utilized to predict responses to various drug treatments, including those involving leucovorin. nih.gov These models can be established from a patient's tumor tissue and used to test different chemotherapy combinations, helping to select the most effective treatment and reduce the risk of toxicity and resistance. nih.gov

The development of organoid-based platforms represents a significant step forward in preclinical research, offering a more accurate and patient-specific model for evaluating the efficacy of drugs like leucovorin calcium pentahydrate.

Methodological Considerations in Preclinical Studies

The reliability and reproducibility of preclinical research on Leucovorin calcium pentahydrate hinge on rigorous methodological considerations. These include the stringent control of the research compound's quality and the careful optimization of experimental designs for both cell-based and animal studies.

The quality of Leucovorin used in preclinical research is paramount for obtaining valid results. Standardization involves ensuring high purity, stability, and accurate characterization of the compound.

Chemical and Isomeric Purity : Commercially available Leucovorin for research is often supplied as a high-purity compound, with quality confirmed by methods like High-Performance Liquid Chromatography (HPLC). pubcompare.airesearchgate.net It is critical to distinguish between the racemic mixture (dl-Leucovorin) and the purified, biologically active l-isomer (levoleucovorin or l-Leucovorin). valuebasedcancer.com The d-isomer is biologically inert and can potentially interfere with the transport and metabolism of the active l-form. nih.govvaluebasedcancer.com Therefore, the specific isomeric form used must be clearly defined and consistent within a study.

Analytical Standards : The use of an analytical standard is essential for research and analytical applications. medchemexpress.com These standards serve as a benchmark for confirming the identity and purity of the compound being tested. nih.gov Methodologies for the validation of Leucovorin in bulk and pharmaceutical forms are often performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. researchgate.net

Stability : Leucovorin's stability can be influenced by factors such as pH, temperature, and light. nih.govmdpi.com Studies have shown that Leucovorin calcium can undergo degradation at near-physiologic body temperatures. mdpi.com It is more stable at neutral or mildly alkaline pH. nih.gov Therefore, solutions should be freshly prepared, and storage conditions must be controlled and documented to prevent degradation that could confound experimental outcomes. mdpi.comselleckchem.com

ParameterRequirementRationaleReference
PurityHigh-purity compound verified by analytical methods (e.g., HPLC).Ensures that observed effects are due to the compound of interest and not contaminants. pubcompare.airesearchgate.net
Isomeric FormClear definition of whether the racemic (dl) or pure levo (l) isomer is used.The d-isomer is inactive and may interfere with the active l-isomer's transport and metabolism. nih.govvaluebasedcancer.com
Use of StandardsComparison against a certified analytical standard.Confirms the identity and quantification of the research compound. medchemexpress.comnih.gov
StabilityUse of freshly prepared solutions; controlled storage conditions (pH, temp, light).Prevents degradation of the compound, which could alter its biological activity and lead to erroneous results. nih.govmdpi.com

In Vitro Protocols Optimization of in vitro assays is crucial for accurately quantifying Leucovorin's effects. Transport assays, for example, require careful control of experimental conditions. When studying the proton-coupled folate transporter (PCFT), assays are best conducted at an acidic pH of 5.5, which is optimal for PCFT activity, whereas RFC is typically assayed at a neutral pH of 7.4. nih.gov Incubation times must also be optimized; a 3-minute incubation has been used for PCFT influx assays with radiolabeled [³H]-l-Leucovorin. nih.gov

For cytotoxicity and rescue experiments, the timing of drug addition is a key variable. Studies investigating Leucovorin's rescue effect on antifolate toxicity have optimized the interval between the administration of the antifolate and Leucovorin. nih.gov Cell viability can be assessed using various methods, such as the Cell Titer 96 Aqueous One Solution assay or fixation with trichloroacetic acid (TCA) followed by staining. nih.govnih.gov Furthermore, mathematical models have been used to simulate and optimize drug exposure schedules in cell culture, helping to determine the most effective exposure durations and timings. plos.org

In Vivo Protocols In animal models, a primary goal is to optimize the administration schedule to maximize therapeutic benefit while minimizing toxicity. In a murine leukemia model, the timing and dose of Leucovorin relative to high-dose methotrexate were systematically varied to find the optimal schedule for rescuing normal tissues without compromising antitumor effects. nih.gov It was found that Leucovorin's effect on drug retention and DNA synthesis was highly dependent on both its dose and the time interval after methotrexate administration. nih.gov

Similarly, in mesothelioma xenograft models, Leucovorin rescue allowed for the administration of what would otherwise be lethal doses of the antifolate pralatrexate. nih.gov This optimization of the protocol increased the drug's therapeutic index, leading to enhanced tumor regression. nih.gov Studies in mouse models of demyelinating diseases have also focused on dose optimization to achieve the desired therapeutic effect on cell regeneration and lesion repair. biorxiv.org These examples underscore the importance of refining in vivo protocols to translate preclinical findings effectively.

Synthesis Methodologies in Leucovorin Calcium Pentahydrate Research

Core Synthetic Approaches to Leucovorin Calcium

The primary strategies for synthesizing leucovorin calcium revolve around the manipulation of folic acid and its derivatives. These methods are designed to be efficient and yield a product suitable for further applications without requiring extensive purification.

A prevalent and effective method for preparing leucovorin involves the base-catalyzed ring-opening of its immediate precursor, anhydroleucovorin (B8779391) (5,10-methenyl-5,6,7,8-tetrahydrofolic acid). google.com The use of water-soluble organic amine bases is a significant advancement over inorganic bases, as it surprisingly yields a purer product that often meets USP specifications directly from the reaction mixture, thereby circumventing the need for costly and labor-intensive column chromatography. google.comjustia.com

The process consists of mixing anhydroleucovorin, which can be in its zwitterionic form or as a salt, with an aqueous solvent and an organic amine base. google.comjustia.com The pH of the mixture is carefully adjusted and maintained between 5 and 7. google.com The reaction is typically heated to temperatures ranging from 50°C to reflux for a period of 30 minutes to 10 hours, with 4 to 6 hours being preferable. google.comjustia.com This controlled heating within a specific pH range facilitates the hydrolytic opening of the methenyl bridge to form the 5-formyl group of leucovorin. google.com

Upon completion of the ring-opening, the mixture is cooled, and a water-soluble calcium salt, such as calcium chloride, is added in a substantially equimolar amount relative to the starting anhydroleucovorin. google.comjustia.com The final product, calcium leucovorin, is then precipitated by the addition of a water-miscible organic solvent like ethanol (B145695) or acetone, filtered, and dried. google.comjustia.com The use of amine bases minimizes contamination from inorganic salts in the final product. justia.com

ParameterConditionRationale/Outcome
Starting Material Anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid)Precursor with the required pteridine (B1203161) ring system.
Base Water-soluble organic amines (e.g., methylamine (B109427), triethylamine, morpholine) google.comjustia.comCatalyzes ring-opening; results in a purer product compared to inorganic bases. google.com
pH 5 to 7 google.comCritical for controlling the reaction and preventing side reactions. google.com
Temperature 50°C to reflux google.comProvides energy for the ring-opening reaction.
Reaction Time 4 to 6 hours (preferred) google.comEnsures complete conversion to leucovorin.
Precipitation Addition of a water-soluble calcium salt (e.g., CaCl₂) and an organic solvent (e.g., ethanol) justia.comIsolates the final product as its calcium salt. justia.com

This table summarizes the general conditions for the synthesis of Leucovorin Calcium via the ring-opening of anhydroleucovorin.

Research has demonstrated specific examples of this methodology. In one instance, reacting 5,10-methenyl-5,6,7,8-tetrahydrofolic acid with 40% methylamine in water at 60°C, followed by precipitation with calcium chloride and ethanol, yielded calcium leucovorin with a purity of 93.1% by HPLC. Another example using morpholine (B109124) to adjust the pH to 6.5 resulted in a product with 94.5% purity. google.com

In this process, folic acid is treated in 90-100% formic acid in the presence of a platinum oxide catalyst. prepchem.comjustia.com This single step achieves both the reduction of the pterin (B48896) ring system to the tetrahydro- level and the introduction of the formyl group. The resulting leucovorin is then converted to its calcium salt by dissolution in a sodium hydroxide (B78521) solution, followed by the addition of calcium chloride and precipitation with ethanol. prepchem.comjustia.com

Another innovative approach involves the direct oxidation of a precursor in an organic solvent, followed by in-situ calcium salt formation. google.com For example, (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid can be oxidized using an oxidant like ammonium (B1175870) ceric nitrate (B79036) in a solvent such as tetrahydrofuran. google.com The reaction is typically conducted at low temperatures (-20 to 15°C) for 2 to 6 hours. google.com After the oxidation is complete, a calcium-ion-containing compound is added in batches until the system's pH becomes alkaline, directly yielding calcium folinate. google.com

While some one-step methods have been proposed, their efficacy has been a subject of scientific scrutiny. A reported one-step synthesis from folic acid using dimethylamine-borane in formic acid was later found to be erroneous, with the principal product being 5-methyl-5,6,7,8-tetrahydrofolic acid rather than leucovorin. acs.orgacs.org This highlights the complexity of controlling the reaction pathways in one-pot syntheses of complex molecules like leucovorin.

More successful and highly selective methods have been developed by combining chemical and enzymatic steps. Chemoenzymatic synthesis can produce optically pure l-leucovorin on a large scale. nih.govrsc.org This process starts with the chemical reduction of folic acid to 7,8-dihydrofolic acid using zinc powder. rsc.org This intermediate is then, without isolation, subjected to a diastereoselective enzymatic reduction using dihydrofolate reductase (DHFR) to yield (6S)-tetrahydrofolic acid with high diastereomeric excess (94% de). rsc.org A key innovation in this process is the use of an NADPH recycling system, coupling the primary reaction with glucose dehydrogenase, which regenerates the consumed NADPH cofactor. rsc.orgnih.gov The resulting optically pure (6S)-tetrahydrofolate is then chemically converted to (6S)-leucovorin via formylation and subsequent treatment with calcium ions. nih.govrsc.org

MethodPrecursorKey Reagents/CatalystsKey Features
Catalytic Hydrogenation/Formylation Folic AcidPlatinum oxide, Formic acid, NaOH, CaCl₂ prepchem.comjustia.comCombines reduction and formylation in a single step. prepchem.comjustia.com
Direct Oxidation (4-(((2-amino-4-hydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acidAmmonium ceric nitrate, Calcium ion source google.comOne-pot oxidation and salt formation. google.com
Chemoenzymatic Synthesis Folic AcidZinc, Dihydrofolate reductase (DHFR), Glucose dehydrogenase (for NADPH recycling) rsc.orgHigh diastereoselectivity for the biologically active (6S)-isomer. rsc.org

This table compares different one-step or streamlined synthetic approaches to Leucovorin Calcium.

Derivatization Strategies for Novel Research Probes

The core structure of leucovorin (folinic acid) can be chemically modified to create novel probes for various research applications. These derivatization strategies aim to attach reporter molecules, such as fluorescent tags or affinity labels, or to alter the molecule's properties for specific experimental goals, without compromising its ability to interact with biological targets like the folate receptor.

One common strategy involves the derivatization of the carboxylic acid groups on the glutamic acid portion of the molecule. For instance, folic acid, a closely related precursor, has been functionalized by reacting its carboxylic acid moiety with N,N′-dicyclohexylcarbodiimide (DCC) to form an anhydride (B1165640) intermediate. mdpi.com This activated intermediate can then be coupled with amine-functionalized surfaces or molecules, such as poly(ethylene-imine)-coated nanoparticles, to create targeted delivery systems. mdpi.com This same principle can be applied to leucovorin to conjugate it to various probes.

Another approach is the oxidative cleavage of the folate structure to produce highly fluorescent pteridine derivatives. oup.com While this method breaks down the parent molecule, it forms the basis for sensitive detection methods. The oxidation of folic acid with cerium(IV) trihydroxyhydroperoxide yields fluorescent products like 2-amino-4-hydroxypteridine-6-carboxaldehyde and its corresponding carboxylic acid, which can be quantified with high sensitivity. oup.com This reaction serves as a probe for the presence of the folate structure itself.

Furthermore, derivatization techniques are crucial for stabilizing folate species for analytical purposes, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org Chemical derivatization with reagents like acetaldehyde (B116499) and 2-methylpyridine–borane complex can stabilize different folate forms, including 5-formyl-tetrahydrofolate (5FTHF), allowing for more accurate quantification in complex biological samples. acs.org

These derivatization strategies are essential for developing tools to study folate metabolism, cellular uptake mechanisms, and the biological roles of leucovorin and related compounds. mdpi.com By creating tagged or modified versions of leucovorin, researchers can visualize its distribution in cells, identify binding partners, and probe the intricacies of one-carbon metabolism.

Challenges and Future Research Directions for Leucovorin Calcium Pentahydrate

Unanswered Questions in Folate Metabolism and Leucovorin Interaction

Decades of research into folate metabolism have illuminated many aspects of leucovorin's function, yet several questions regarding its precise interactions and mechanisms remain unanswered. frontiersin.org Leucovorin, a reduced form of folic acid, bypasses the dihydrofolate reductase (DHFR) enzyme, which is inhibited by antagonists like methotrexate (B535133), to replenish the body's folate pool. drugbank.com Its active l-isomer is converted to various tetrahydrofolate derivatives, which are crucial for DNA, RNA, and protein synthesis. drugbank.comsemanticscholar.org A key metabolite, 5,10-methylenetetrahydrofolate, potentiates the cytotoxicity of 5-fluorouracil (B62378) (5-FU) by stabilizing its binding to the enzyme thymidylate synthase (TS), a critical step in DNA synthesis. frontiersin.orgmdpi.com

However, the complete picture of its metabolic journey and interactions is still developing. Key areas requiring further research include:

Transporter Proteins: The roles of newly identified transporters in the influx and efflux of folates and antifolates are not fully understood. frontiersin.org The proton-coupled folate transporter (PCFT) and various ABC transporters (MRP1-5, BCRP) are known to be involved, but their specific contributions to leucovorin uptake and clearance in different tissues and tumor types need more detailed investigation. frontiersin.org

Stereoisomer Interference: Leucovorin is often administered as a racemic mixture of its d- and l-isomers. frontiersin.org While the l-isomer is biologically active, the d-isomer is not inert. frontiersin.orgdrugbank.com It can be taken up by cells, albeit less efficiently, and may interfere with the transport and metabolism of the active l-form. frontiersin.org The precise clinical implications of this interaction and whether using the pure l-isomer (levoleucovorin) offers significant advantages in all contexts is an area of ongoing discussion.

Mechanisms of Resistance: Resistance to chemotherapy regimens involving leucovorin, such as FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan), is a major clinical challenge. frontiersin.orgmdpi.com Resistance can be intrinsic or acquired and involves numerous factors. mdpi.comdergipark.org.tr Specific unanswered questions relate to:

Thymidylate Synthase (TS) Alterations: While upregulation of TS is a known resistance mechanism, mutations in the TS gene could also decrease the stability of the ternary complex formed by FdUMP (the active metabolite of 5-FU), 5,10-methylenetetrahydrofolate, and TS. mdpi.comnih.gov The frequency and clinical relevance of such mutations require deeper exploration.

Folate Pathway Enzymes: Decreased activity of folylpolyglutamate synthetase (FPGS), an enzyme that helps retain folates within the cell, has been observed in resistant tumors. frontiersin.org Conversely, upregulation of enzymes like methylenetetrahydrofolate reductase (MTHFR) can divert folates away from the pathway needed for 5-FU potentiation. mdpi.com The interplay and regulation of these enzymes in resistant settings are not fully mapped out.

Tumor Microenvironment: The tumor microenvironment, including factors like chemokine C-X-C motif ligand 13 (CXCL-13), can contribute to 5-FU resistance, potentially through the activation of survival pathways like PI3K/AKT/mTOR. mdpi.com How the microenvironment specifically affects leucovorin uptake and utilization by cancer cells is an emerging area of interest.

Nutrient Interactions: The interaction between folate metabolism and other B-vitamins, such as riboflavin (B1680620) and vitamin B12, is well-established. nih.govoregonstate.edu Riboflavin is a precursor for a coenzyme required for MTHFR activity, and vitamin B12 deficiency can "trap" folate in a form that cannot be used, leading to a functional folate deficiency. nih.govoregonstate.edu How variations in the status of these and other nutrients impact the efficacy of leucovorin rescue or 5-FU potentiation in patients is an important, and often overlooked, question.

Opportunities for Translational Research from Preclinical Findings

Translational research aims to bridge the gap between laboratory discoveries and clinical applications, and several preclinical findings involving leucovorin present promising opportunities. amegroups.orgnih.gov

Repurposing for Neurological Conditions: Recent preclinical studies have identified leucovorin as a potential pro-oligodendrogenic compound. biorxiv.org In mouse models of myelin pathologies, leucovorin treatment promoted the maturation of oligodendrocytes (the myelin-producing cells of the central nervous system) and showed therapeutic efficacy. biorxiv.org This opens a completely new avenue for translational research, investigating leucovorin's potential for treating demyelinating diseases like multiple sclerosis or aiding in brain repair after injury. biorxiv.org

Optimizing Combination Therapies: Preclinical models are crucial for understanding and overcoming resistance to established chemotherapy regimens. dergipark.org.trnih.gov By using panels of cancer cell lines with varying sensitivities, researchers can investigate the molecular basis of resistance to 5-FU/leucovorin. nih.gov This can lead to the development of rational drug combinations that target these resistance mechanisms. oaepublish.com For example, if resistance is driven by the activation of a specific survival pathway, adding an inhibitor of that pathway to the 5-FU/leucovorin regimen could restore sensitivity. dergipark.org.troaepublish.com

Improving Drug Formulations: Preclinical studies have explored novel all-in-one formulations of 5-FU and leucovorin designed to have reduced toxicity profiles. researchgate.net These formulations could offer better stability and potentially different pharmacokinetic properties compared to the sequential administration of the two drugs. researchgate.net Translating these findings into clinical trials could lead to safer and more convenient treatment regimens for patients. researchgate.net

Informing Clinical Trial Design: Insights from preclinical models, including cell-line derived xenografts, patient-derived xenografts (PDX), and genetically engineered mouse models, are invaluable for designing more effective clinical trials. nih.govepo-berlin.com These models can be used to test new drug combinations, identify predictive biomarkers for patient selection, and study the effects of leucovorin in different cancer types, such as pancreatic cancer. epo-berlin.com For instance, a mouse model was used to demonstrate that delayed administration of leucovorin could effectively rescue mice from the toxicity of the antifolate drug raltitrexed (B1684501), providing a rationale for its clinical use in managing severe toxicity. aacrjournals.org

Table 1: Selected Preclinical Models in Leucovorin Research

Model TypeApplicationKey Findings/OpportunitiesReference(s)
Colon Cancer Cell Lines Investigating 5-FU potentiation and resistanceIdentified variations in sensitivity and the role of folate transport and metabolism. nih.gov
Human Ileocecal Carcinoma Cells (HCT-8) Studying acquired resistanceShowed that decreased stability of the TS-FdUMP-folate complex is a mechanism of resistance. nih.gov
Mouse Models of Myelin Pathology Drug repurposingIdentified leucovorin as a pro-oligodendrogenic agent, suggesting potential use in demyelinating diseases. biorxiv.org
BALB/c Mouse Model Studying rescue from antifolate toxicityDemonstrated that delayed leucovorin administration can reduce toxicity and drug levels of raltitrexed. aacrjournals.org
Murine Models (Cognitive Studies) Assessing chemotherapy side effectsUsed to study the cognitive effects of 5-FU/leucovorin combination therapy. frontiersin.org

Development of Advanced Analytical and Experimental Tools for Leucovorin Research

Progress in understanding leucovorin is intrinsically linked to the tools available to study it. Future research will benefit significantly from the continued development of more sensitive analytical methods and more physiologically relevant experimental models.

Advanced Analytical Techniques: The quantification of leucovorin and its metabolites, such as 5-methyltetrahydrofolate, in biological matrices like plasma is essential for pharmacokinetic studies. researchgate.nettandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for its high sensitivity, specificity, and ability to simultaneously measure multiple analytes. researchgate.nettandfonline.com Methods have been developed using LC-MS/MS for the simultaneous quantification of leucovorin and 5-methyltetrahydrofolic acid in human plasma, often employing solid-phase extraction (SPE) for sample clean-up. researchgate.nettandfonline.com Future developments will likely focus on increasing throughput, reducing sample volume, and expanding the panel of measured folate derivatives to capture a more complete picture of folate metabolism.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection remains a robust and reliable method for determining leucovorin concentrations. semanticscholar.orgresearchgate.netjpsbr.org Column-switching HPLC techniques have been developed to separate the d- and l-diastereomers of both leucovorin and 5-methyltetrahydrofolate, which is crucial for studying their individual pharmacokinetics. researchgate.net Continued improvements in column technology and detection systems will enhance the resolution and sensitivity of these methods.

Table 2: Comparison of Analytical Methods for Leucovorin

MethodPrincipleAdvantagesCommon ApplicationReference(s)
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, reliable, widely available.Quantification of leucovorin in plasma and pharmaceutical dosage forms. semanticscholar.orgresearchgate.netjpsbr.org
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity, high specificity, can measure multiple analytes simultaneously.Simultaneous quantification of leucovorin and its metabolites in human plasma for pharmacokinetic studies. researchgate.nettandfonline.com
  • Advanced Experimental Models: While traditional 2D cell cultures and animal models have been invaluable, there is a push towards models that better recapitulate human physiology.
  • 3D Organoids: Patient-derived organoids are three-dimensional cultures that more closely mimic the architecture and heterogeneity of an original tumor. epo-berlin.com They represent a powerful platform for studying drug response and resistance to leucovorin-containing regimens in a patient-specific manner. epo-berlin.com
  • Microfluidic "Tumor-on-a-Chip" Models: These devices can simulate the tumor microenvironment, including blood flow and interactions with other cell types like immune and endothelial cells. researchgate.net They offer a sophisticated way to test the efficacy and toxicity of drug combinations like 5-FU and leucovorin in a more dynamic and physiologically relevant setting. researchgate.net
  • Humanized Mouse Models: To study the interaction between chemotherapy and the human immune system, immunodeficient mice can be engrafted with human immune cells. epo-berlin.com These models could be instrumental in understanding how leucovorin and associated chemotherapies affect anti-tumor immunity.
  • By pursuing these unanswered questions and leveraging advanced research tools, the scientific community can continue to refine the use of leucovorin calcium pentahydrate, uncover new therapeutic applications, and ultimately improve patient outcomes.

    Q & A

    Q. What standardized protocols are recommended for using leucovorin calcium pentahydrate to mitigate methotrexate (MTX)-induced toxicity in preclinical models?

    Leucovorin calcium pentahydrate is administered as a rescue agent to counteract MTX's folate-antagonist effects. In vitro, concentrations of 20 mM are used to reduce cytotoxicity in human colon cancer cell lines, while in vivo murine models typically employ doses of 200 mg/kg to prevent weight loss, improve hematological parameters, and restore intestinal histology . Key methodological considerations include:

    • Timing : Administer leucovorin 24–36 hours post-MTX to avoid interference with MTX’s therapeutic efficacy.
    • Solubility : Prepare solutions in water with gentle warming (≥15.04 mg/mL) to ensure homogeneity .
    • Purity : Use batches with >98% purity to minimize confounding variables in toxicity assays .

    Q. How does leucovorin calcium pentahydrate interact with MTX at the molecular level?

    Leucovorin bypasses MTX’s inhibition of dihydrofolate reductase (DHFR) by providing a reduced folate substrate (5-formyltetrahydrofolate) for thymidylate synthase, restoring nucleotide synthesis. This mechanism is critical in rescuing normal cells from MTX-induced apoptosis. Experimental validation involves:

    • DHFR activity assays : Compare enzymatic activity in MTX-treated cells with/without leucovorin supplementation .
    • Folate pathway profiling : Quantify intracellular tetrahydrofolate levels via HPLC or LC-MS to confirm metabolic rescue .

    Advanced Research Questions

    Q. How can researchers optimize leucovorin dosing regimens to address variability in MTX rescue efficacy across different cancer models?

    Variability in rescue outcomes often stems from differences in MTX uptake kinetics, tumor folate receptor expression, and leucovorin metabolism. Methodological approaches include:

    • Dose-response titrations : Test leucovorin concentrations (10–100 μM in vitro; 50–300 mg/kg in vivo) to identify thresholds for toxicity reversal without compromising MTX efficacy .
    • Tumor-specific folate receptor profiling : Use flow cytometry or immunohistochemistry to stratify models by folate receptor-α (FRα) expression, which influences leucovorin uptake .
    • Pharmacokinetic modeling : Monitor plasma leucovorin levels via mass spectrometry to correlate exposure with rescue efficacy .

    Q. What experimental strategies resolve contradictions in leucovorin’s efficacy when combined with 5-fluorouracil (5-FU) in colorectal cancer studies?

    While leucovorin enhances 5-FU’s inhibition of thymidylate synthase, some studies report diminished efficacy due to competing metabolic pathways. To address this:

    • Time-staggered administration : Delay leucovorin administration by 1–2 hours post-5-FU to prioritize 5-FU’s incorporation into RNA/DNA .
    • Gene expression analysis : Quantify thymidylate synthase (TYMS) and methylenetetrahydrofolate reductase (MTHFR) polymorphisms in cell lines, as genetic variants alter leucovorin’s biochemical effects .
    • Combination index assays : Use Chou-Talalay synergy analysis to determine whether leucovorin and 5-FU interact additively or antagonistically .

    Q. How should researchers design studies to evaluate leucovorin’s potential neuroprotective effects in MTX-treated CNS lymphoma models?

    MTX-induced neurotoxicity is partially attributed to folate depletion in the blood-brain barrier (BBB). To assess leucovorin’s CNS penetration:

    • BBB permeability assays : Use in vitro models (e.g., hCMEC/D3 monolayers) to measure leucovorin transport ratios under MTX exposure .
    • Behavioral testing : In murine models, evaluate cognitive function (e.g., Morris water maze) post-MTX/leucovorin co-administration .
    • Cerebrospinal fluid (CSF) analysis : Quantify leucovorin and MTX levels via LC-MS to confirm BBB penetration .

    Q. What statistical methods are appropriate for analyzing conflicting outcomes in leucovorin rescue trials?

    Retrospective studies often face confounding variables like patient folate status or MTX dosing schedules. Robust approaches include:

    • Mantel-Haenszel test : Stratify data by covariates (e.g., renal function, folate levels) to calculate adjusted relative risks for leucovorin efficacy .
    • Kaplan-Meier survival analysis : Compare time-to-toxicity resolution in leucovorin vs. control cohorts, censoring patients lost to follow-up .
    • Multivariate regression : Model leucovorin’s effect size while controlling for variables like age, MTX dose, and concurrent medications .

    Methodological Notes

    • Storage and handling : Store leucovorin at 4°C protected from light; reconstitute with degassed water to prevent oxidation .
    • In vivo validation : Monitor calcium levels in animal models to avoid hypercalcemia, a potential side effect of high-dose leucovorin .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.